molecular formula C18H30O3 B13806653 9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- CAS No. 88159-18-6

9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-

Cat. No.: B13806653
CAS No.: 88159-18-6
M. Wt: 294.4 g/mol
InChI Key: BKKGUKSHPCTUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- involves several steps. One common synthetic route includes the reaction of undecenoic acid with an epoxidizing agent to introduce the oxirane ring. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. In industry, it may be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- involves its interaction with specific molecular targets and pathways. The oxirane ring in the compound is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is crucial for its potential biological and therapeutic effects .

Comparison with Similar Compounds

9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]- can be compared with other similar compounds, such as 9-Oxo-11-(3-pentyl-2-oxiranyl)-10-undecenoic acid. While both compounds share similar structural features, including the presence of an oxirane ring and a carboxylic acid group, they differ in their specific substituents and overall molecular structure.

Properties

CAS No.

88159-18-6

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

11-(3-pent-2-enyloxiran-2-yl)undec-9-enoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h3,8,10-11,16-17H,2,4-7,9,12-15H2,1H3,(H,19,20)

InChI Key

BKKGUKSHPCTUGE-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC1C(O1)CC=CCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.